1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine
Description
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine (CAS: 353778-44-6) is a secondary amine featuring a naphthalene backbone substituted with methoxy groups and a propan-2-amine moiety. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol and a calculated LogP of 3.36, indicating moderate lipophilicity . Key physical properties include a boiling point of 382.9°C, density of 1.056 g/cm³, and a refractive index of 1.561, suggesting stability under standard conditions . The compound is synthesized via N-alkylation reactions, as demonstrated in the preparation of structurally related amines involving methoxynaphthalene and propan-2-amine precursors .
Properties
CAS No. |
353778-44-6 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C16H21NO2/c1-12(11-18-2)17-10-13-8-9-16(19-3)15-7-5-4-6-14(13)15/h4-9,12,17H,10-11H2,1-3H3 |
InChI Key |
HZARHADGQPNARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=C(C2=CC=CC=C12)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as altered cellular metabolism or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Stereochemical Variations
- (R)-(−)- and (S)-(+)-N-Benzyl-1-(4-methoxynaphthalen-1-yl)propane-2-amine These enantiomers differ from the target compound by replacing the methoxypropan-2-amine group with a benzyl substituent. Their optical rotations ([α]D = −12.1 and +11.7 in methanol) highlight the impact of stereochemistry on physicochemical properties, which may influence receptor binding in pharmacological applications .
- N-Ethyl-1-(4-methoxyphenyl)propan-2-amine This analog lacks the naphthalene ring, featuring a simpler 4-methoxyphenyl group. Its synthesis via alkylation of 4-bromobutanol underscores the role of aromatic substitution in modulating reactivity and yield (77% yield reported) .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₁NO₂ | 259.34 | 3.36 | 382.9 | 4-Methoxynaphthalene, methoxypropan-2-amine |
| (R)-(−)-N-Benzyl-1-(4-methoxynaphthalen-1-yl)propane-2-amine | C₂₁H₂₁NO | 303.40 | 4.12* | N/A | Benzyl, 4-methoxynaphthalene |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | 2.05* | N/A | Ethyl, 4-methoxyphenyl |
*Estimated using ChemAxon software.
Biological Activity
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine, with the molecular formula and CAS number 353778-44-6, is an organic compound notable for its potential biological activities. This compound features a methoxy group attached to a naphthalene ring, which is connected to a propan-2-amine structure. Its synthesis typically involves multi-step chemical reactions, including reductive amination processes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 353778-44-6 |
| IUPAC Name | 1-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |
| InChI Key | HZARHADGQPNARO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various signaling pathways, affecting cellular metabolism and gene expression.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological properties:
1. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
2. Analgesic Activity
The compound has been explored for its potential analgesic effects, which could provide therapeutic benefits in pain management.
3. Antioxidant Properties
Some derivatives related to this compound have shown promising antioxidant activity, which may contribute to cellular protection against oxidative stress.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of compounds similar to this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Research on similar naphthalene derivatives indicated neuroprotective effects in models of neurodegeneration, suggesting that they may help mitigate damage in conditions like Alzheimer's disease .
- Mechanistic Insights : Molecular docking studies revealed that the phenoxy moiety in related compounds is crucial for binding affinity to NMDA receptors, which play a significant role in neurodegenerative processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
